Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Overview
Description
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is commonly used in the synthesis of other chemicals due to its unique properties. In
Mechanism Of Action
The mechanism of action of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is not fully understood. However, it is believed to act as a substrate for various enzymes, which leads to the formation of new compounds. It is also believed to interact with proteins and other molecules in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and peptidases. It also has an effect on the central nervous system, leading to changes in neurotransmitter levels. Additionally, it has been shown to have an effect on cell proliferation and differentiation.
Advantages And Limitations For Lab Experiments
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, making it easy to work with. However, it has some limitations. It can be toxic in high concentrations and is not suitable for use in vivo experiments.
Future Directions
There are several future directions for the research of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. One area of research is the development of new drugs based on this compound. Another area of research is the study of its effect on various enzymes and proteins. Additionally, it can be used in the study of protein-ligand interactions and enzyme kinetics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Conclusion
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with various scientific research applications. It is commonly used in the synthesis of other chemicals and the development of new drugs. It has various biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has various scientific research applications. It is commonly used in the synthesis of other chemicals such as peptides and amino acid derivatives. It is also used in the development of new drugs due to its unique properties. Additionally, it is used in the study of protein-ligand interactions and enzyme kinetics.
properties
IUPAC Name |
benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKIXMBFFDIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660819 | |
Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | |
CAS RN |
1245807-19-5 | |
Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.